molecular formula C9H9ClN2O3 B3024551 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide CAS No. 78180-08-2

2-chloro-N-(2-methyl-6-nitrophenyl)acetamide

Cat. No.: B3024551
CAS No.: 78180-08-2
M. Wt: 228.63 g/mol
InChI Key: HHQVWQLHIHVNGR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide typically involves the reaction of 2-methyl-6-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like toluene at a controlled temperature of around 15°C to 25°C. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-methyl-6-nitrophenyl)acetamide is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at the para position.

    2-chloro-N-(2-methyl-4-nitrophenyl)acetamide: Similar structure but with the nitro group at the meta position.

    2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: Similar structure but with the nitro group at the ortho position.

Uniqueness

2-chloro-N-(2-methyl-6-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(2-methyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-3-2-4-7(12(14)15)9(6)11-8(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQVWQLHIHVNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406602
Record name 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78180-08-2
Record name 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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